LogP Differential vs. Carboximidamide Free Base
The target compound 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide exhibits a calculated LogP of 0.2, which is substantially lower than the corresponding carboximidamide free base (CAS 744193-07-5), for which ChemicalBook reports log Pow of 1.26 at 25 °C . A LogP difference of approximately 1.06 log units corresponds to a roughly 11-fold difference in theoretical octanol–water partition coefficient, indicating that the target compound is significantly more hydrophilic and therefore better suited for aqueous-phase reactions, biological assay buffers, and formulations where low lipophilicity is desired to minimise non-specific protein binding or phospholipid partitioning [1]. The carboximidamide hydrochloride salt (LogP 0.32) narrows this gap somewhat but introduces a counterion (chloride) that may interfere with subsequent coupling chemistry where the target's neutral hydrazide form is required [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP / log Pow) |
|---|---|
| Target Compound Data | LogP = 0.2 (calculated; Molaid derived) |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide free base: log Pow = 1.26 at 25 °C (ChemicalBook); 1,5-Dimethyl-1H-pyrrole-2-carboximidamide hydrochloride: LogP = 0.32 (Chem-Space) |
| Quantified Difference | Target LogP is 1.06 units lower than carboximidamide free base and 0.12 units lower than carboximidamide HCl salt (~11-fold theoretical partition difference vs. free base) |
| Conditions | In silico calculation; free-base comparator value from ChemicalBook; salt comparator from Chem-Space; experimental LogP measurement not available for target |
Why This Matters
Lower LogP directly predicts higher aqueous solubility and reduced membrane retention, which is critical for researchers procuring intermediates for aqueous-phase synthesis or early-stage biological screening where compound precipitation or non-specific binding must be avoided.
- [1] Molaid. 1,5-Dimethyl-1H-pyrrole-2-carboximidohydrazide | Calculated Properties: LogP = 0.2. Available at: https://www.molaid.com/MS_411244 View Source
- [2] Chem-Space. 1,5-Dimethyl-1H-pyrrole-2-carboximidamide hydrochloride | Physicochemical Properties: LogP 0.32. Available at: https://chem-space.com/CSSS00016995702-A15010 View Source
